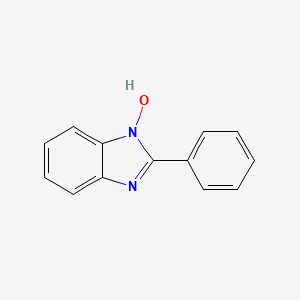

1-Hydroxy-2-phenylbenzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

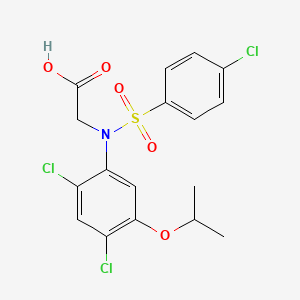

1-Hydroxy-2-phenylbenzimidazole is a chemical compound with the molecular formula C13H10N2O . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound that is an important pharmacophore and a privileged structure in medicinal chemistry .

Synthesis Analysis

The synthesis of 1-Hydroxy-2-phenylbenzimidazole has been studied in various contexts. For instance, organophosphorus esters of 1-Hydroxy-2-phenylbenzimidazole have been synthesized and successfully applied in peptide coupling reactions . Their efficiency was evaluated through the synthesis of a range of amides and peptides . Another study reported the synthesis of a Zn (II) organic framework based on 2-phenyl benzimidazole for the removal of organic dyes .

Molecular Structure Analysis

The molecular structure of 1-Hydroxy-2-phenylbenzimidazole comprises of a benzimidazole core with a phenyl group at the 2-position and a hydroxy group at the 1-position . The benzimidazole core is a bicyclic heteroarene, consisting of the fusion of benzene and imidazole rings .

Chemical Reactions Analysis

1-Hydroxy-2-phenylbenzimidazole has been utilized in various chemical reactions. For instance, it has been used as a reagent in the synthesis of peptides . The compound has also been incorporated into a Zn (II) organic framework for the removal of organic dyes .

Applications De Recherche Scientifique

Anticancer Agents

Benzimidazole derivatives, including 1-Hydroxy-2-phenylbenzimidazole, have been intensively studied for their potential as anticancer agents . The presence of certain groups on the benzimidazole scaffold, such as a methyl group at the 5 (6)-position or electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5), can significantly increase anticancer activity .

Antifungal Agents

Benzimidazole and its derivatives have been recognized for their antifungal properties . Benzimidazole esters, in particular, have been reported as effective antifungal agents .

Antiviral Agents

Certain benzimidazole derivatives have been shown to be effective anti-HIV-1 agents . They work by protecting the APOBEC3G protein .

Antihypertensive Agents

Benzimidazole derivatives, such as candesartan and mibefradil, have been used as antihypertensive agents .

Antioxidant Agents

Benzimidazoles grafted with aromatic nuclei have been noted as antioxidant agents .

Analgesic and Anti-inflammatory Agents

Benzimidazole compounds have been used as key pharmacophores in clinically approved analgesic and anti-inflammatory agents . 1,2,5,6-substituted benzimidazoles with various substituents have been shown to be effective as analgesic and anti-inflammatory agents .

Antimicrobial Agents

2-Aminobenzimidazole derivatives have been found to possess very good antimicrobial activity .

Antiparasitic Agents

Benzimidazole derivatives have been recommended as potential antiparasitic agents .

Orientations Futures

The future directions for 1-Hydroxy-2-phenylbenzimidazole could involve its further exploration in various chemical reactions and its potential applications in different fields. For instance, a study has suggested that a Zn (II) metal–organic framework based on 2-phenyl benzimidazole could be a promising candidate for eliminating dyes from aqueous solution .

Propriétés

IUPAC Name |

1-hydroxy-2-phenylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c16-15-12-9-5-4-8-11(12)14-13(15)10-6-2-1-3-7-10/h1-9,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXMDWWPPYZUGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24820787 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-Hydroxy-2-phenylbenzimidazole | |

Q & A

Q1: What is the primary mechanism of action for the gastroprotective effects of 1-Hydroxy-2-phenylbenzimidazole?

A1: Research suggests that 1-Hydroxy-2-phenylbenzimidazole exhibits gastroprotective effects, at least in part, by attenuating acid secretion in the stomach. [, ] This is supported by studies showing a reduction in gastric acidity and ulcer formation in rats pretreated with the compound before ethanol exposure. [] Further research is needed to fully elucidate the underlying mechanisms.

Q2: What is the significance of the tautomeric structure of 1-Hydroxy-2-phenylbenzimidazole?

A2: Early studies were uncertain about the dominant tautomeric form of this compound. The successful synthesis of 3-methyl-2-phenylbenzimidazole-1-oxide confirmed that 1-Hydroxy-2-phenylbenzimidazole primarily exists in the hydroxy form (Ia) rather than the N-oxide form (Ib), at least in aqueous solutions. [] This finding helps clarify its reactivity and potential interactions.

Q3: How effective is 1-Hydroxy-2-phenylbenzimidazole in reducing ethanol-induced gastric ulcers compared to other treatments?

A3: In rat models, 1-Hydroxy-2-phenylbenzimidazole (25 and 50 mg/kg) significantly reduced both the number and length of ethanol-induced gastric ulcers. [] The highest curative ratio (53.89%) was achieved when the highest dose (50 mg/kg) was combined with ranitidine, a known H2 receptor antagonist. [] This suggests a potential synergistic effect and warrants further investigation into combination therapies.

Q4: Has 1-Hydroxy-2-phenylbenzimidazole demonstrated utility beyond its potential gastroprotective effects?

A4: Yes, derivatives of 1-Hydroxy-2-phenylbenzimidazole, specifically its organophosphorus esters, have shown promise as peptide coupling reagents. [, ] These derivatives have been successfully used in synthesizing various amides and peptides with minimal racemization. [] This highlights the versatility of the compound as a scaffold for developing new chemical tools.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Amino-6-methylfuro[3,4-c]pyridin-3(1h)-one](/img/structure/B2548975.png)

![Benzo[d]thiazol-6-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2548978.png)

![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide](/img/structure/B2548979.png)

![7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-5-pyrrolidin-1-yl[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2548981.png)

![Ethyl 2-[(4-methylsulfonylpyrazol-1-yl)methyl]prop-2-enoate](/img/structure/B2548983.png)

![[5-(4-Fluorophenyl)-2-methylpyrazol-3-yl]-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2548988.png)

![4-[5-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2548989.png)

![N,N-diethyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2548998.png)